
2-(3-Pentoxy)-3-methyl-1-butene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Pentoxy)-3-methyl-1-butene is an organic compound that belongs to the class of alkenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Pentoxy)-3-methyl-1-butene can be achieved through several methods. One common approach involves the reaction of 3-pentoxy radicals with suitable alkenes under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure optimal yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reactants are combined under high pressure and temperature. The process is carefully monitored to maintain the desired reaction conditions and to ensure the efficient conversion of raw materials into the target compound .
Chemical Reactions Analysis
Types of Reactions
2-(3-Pentoxy)-3-methyl-1-butene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The pentoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.
Substitution: Halogenating agents such as bromine (Br2) or chlorine (Cl2) can be used for substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones, and carboxylic acids.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Scientific Research Applications
2-(3-Pentoxy)-3-methyl-1-butene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(3-Pentoxy)-3-methyl-1-butene involves its interaction with specific molecular targets. The compound can undergo various chemical transformations, leading to the formation of reactive intermediates that participate in further reactions. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes .
Comparison with Similar Compounds
Similar Compounds
- 1-Propoxy-3-methyl-1-butene
- 2-Butoxy-3-methyl-1-butene
- 3-Pentoxy-3-methyl-1-butene
Uniqueness
2-(3-Pentoxy)-3-methyl-1-butene is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity patterns and applications, making it valuable for specialized research and industrial purposes .
Properties
CAS No. |
56798-18-6 |
|---|---|
Molecular Formula |
C10H20O |
Molecular Weight |
156.26 g/mol |
IUPAC Name |
3-(3-methylbut-1-en-2-yloxy)pentane |
InChI |
InChI=1S/C10H20O/c1-6-10(7-2)11-9(5)8(3)4/h8,10H,5-7H2,1-4H3 |
InChI Key |
GCRGZVPKBFFPEY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC)OC(=C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


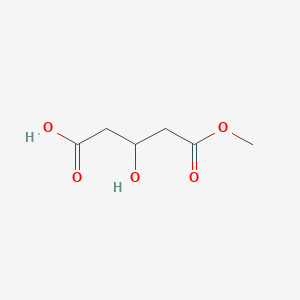
![2-(6-Fluoro[1,1'-biphenyl]-3-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B13975421.png)
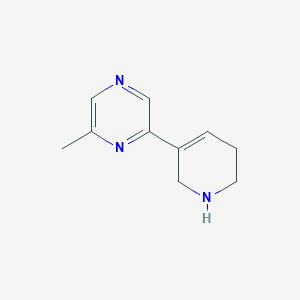
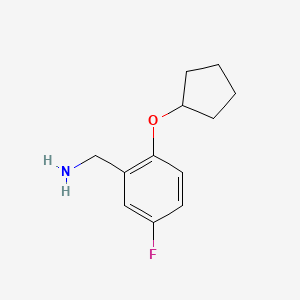
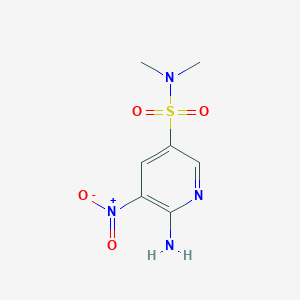
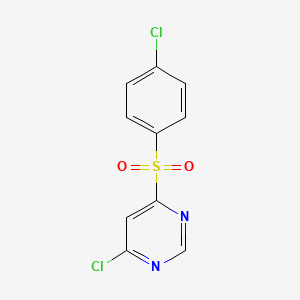
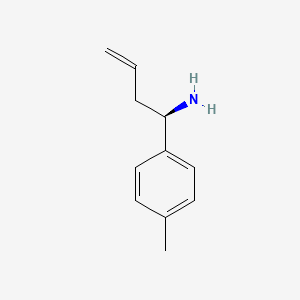
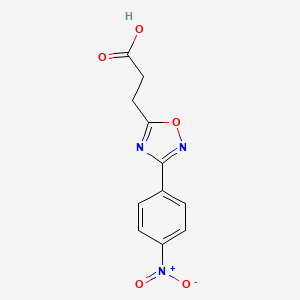
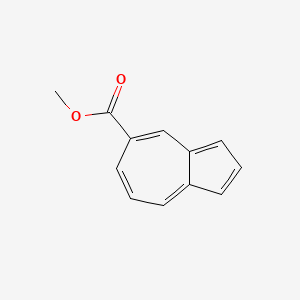
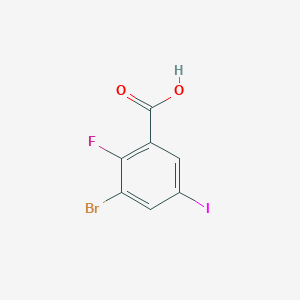
![[4-(Methoxymethoxymethyl)phenyl]boronic acid](/img/structure/B13975490.png)

![2-(Benzyloxy)-5-(6-methylpyridin-2-yl)-6,7-dihydropyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B13975498.png)

